molecular formula C10H10N4O2S2 B3000912 3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097922-42-2

3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B3000912
CAS No.: 2097922-42-2
M. Wt: 282.34
InChI Key: PASAROAIZQOMTN-UHFFFAOYSA-N
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Description

3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole is a complex organic compound that features a unique combination of thiazole, pyrrolidine, and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing pyrrolidine and thiazole scaffolds, have been reported to interact with various biological targets. For instance, pyrrolidine derivatives have been used to obtain compounds for the treatment of human diseases , and thiazole derivatives have shown diverse biological activities .

Mode of Action

It can be inferred from related compounds that the interaction with its targets could involve the formation of hydrogen bonds and other non-covalent interactions . The stereochemistry of the molecule, particularly the spatial orientation of substituents, can lead to a different biological profile of drug candidates due to the different binding mode to proteins .

Biochemical Pathways

For example, pyrrolidine derivatives have been associated with the modulation of androgen receptor pathways , and thiazole derivatives have been linked to a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as those found in pyrrolidine and thiazole derivatives, is a strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

Compounds with similar structures have shown dose-dependent activities against various cell lines . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Action Environment

It is known that the biological activity of compounds can be influenced by various factors, including the physicochemical properties of the compound, the characteristics of the target, and the biological environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common approach is the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety and finally the thiadiazole ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For studying enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Known for their antimicrobial and anticancer properties.

    Pyrrolidine Derivatives: Often explored for their neuroprotective and anti-inflammatory effects.

    Thiadiazole Derivatives: Investigated for their potential as anticonvulsants and anti-inflammatory agents.

Uniqueness

What sets 3-{[1-(1,3-Thiazole-4-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole apart is its combination of three distinct heterocyclic rings, each contributing to its overall biological activity. This unique structure allows for a broader range of interactions with molecular targets, potentially leading to more diverse and potent effects compared to compounds with only one or two of these rings.

Properties

IUPAC Name

[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S2/c15-10(8-5-17-6-11-8)14-2-1-7(4-14)16-9-3-12-18-13-9/h3,5-7H,1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASAROAIZQOMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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